Sulfathiazole sodium

Catalog No.
S003000
CAS No.
144-74-1
M.F
C9H8N3NaO2S2
M. Wt
277.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfathiazole sodium

CAS Number

144-74-1

Product Name

Sulfathiazole sodium

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide

Molecular Formula

C9H8N3NaO2S2

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C9H8N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2;/q-1;+1

InChI Key

GWIJGCIVKLITQK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+]

Synonyms

4-amino-N-2-thiazolyl Benzenesulfonamide, Alphadol, Benzenesulfonamide, 4 amino N 2 thiazolyl, Benzenesulfonamide, 4-amino-N-2-thiazolyl, N(1)-2-thiazolylsulfanilamide, norsulfazole, sulfathiazole, Sulfathiazole Sodium, sulfathiazole, monosodium salt

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+]

Description

The exact mass of the compound Sulfathiazole sodium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Sulfathiazoles. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antibacterial Activity Studies

  • Mechanism of Action Research

    Sulfathiazole sodium acts as a competitive inhibitor of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway of bacteria. Researchers use sulfathiazole sodium to study this mechanism and understand how bacteria develop resistance to sulfonamide antibiotics Source: [Sulfonamide sodium susceptibility testing: ].

  • Discovery of New Antibiotics

    Due to its well-understood mechanism, sulfathiazole sodium can be a benchmark molecule for researchers developing new antibiotics. Scientists can compare the activity of new compounds against sulfathiazole sodium to assess their potential effectiveness Source: [Modification of the solid-state nature of sulfathiazole and sulfathiazole sodium by spray drying].

Environmental Science Research

  • Antibiotic Degradation Studies: Sulfathiazole sodium is used as a model compound in environmental science research to study the degradation of antibiotics in wastewater treatment plants and soil. This research helps scientists understand the environmental impact of antibiotics Source: [Sulfathiazole sodium | Antibiotics: ].
  • Origin: Sulfathiazole is a synthetic sulfanilamide antibiotic []. Developed in the 1930s, it was a widely used treatment for bacterial infections.
  • Significance: While less commonly used today due to safer alternatives, sulfathiazole played a significant role in the early days of antibiotics []. Research on sulfathiazole derivatives continues, exploring their potential as antimicrobials against resistant bacteria [].

Molecular Structure Analysis

  • Sulfathiazole sodium possesses a sulfanilamide core structure, characterized by a para-aminobenzene sulfonamide group (H2N-C6H4-SO2-NH2). This core is linked to a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) at the N2 position [].
  • The presence of the sulfonamide group and the thiazole ring contributes to its antibacterial activity [].

Chemical Reactions Analysis

  • Synthesis: Sulfathiazole is typically synthesized by reacting sulfanilamide with chloroacetyl chloride, followed by cyclization with thiourea [].
  • Decomposition: Sulfathiazole can decompose under extreme heat conditions, releasing sulfur oxides and other decomposition products [].
  • Other Reactions: Sulfathiazole can undergo various chemical modifications, such as coupling reactions to introduce new functionalities. These modifications are being explored for developing novel antimicrobials [].

Physical And Chemical Properties Analysis

  • Melting point: 200-204 °C [].
  • Boiling point: Decomposes above boiling point [].
  • Solubility: Slightly soluble in water, more soluble in hot water and alkaline solutions [].
  • Stability: Sulfathiazole sodium is relatively stable under normal storage conditions but can decompose under extreme heat or light exposure [].

Sulfathiazole acts as a bacteriostatic antibiotic by competitively inhibiting bacterial folic acid synthesis. Folic acid is essential for bacterial growth and reproduction. By interfering with its production, sulfathiazole hinders bacterial growth [].

  • Toxicity: Sulfathiazole sodium can cause various side effects, including nausea, vomiting, skin rashes, and Stevens-Johnson syndrome (a severe skin reaction) []. Due to these risks, its use has been largely replaced by safer sulfa drugs.
  • Flammability: Not flammable [].
  • Reactivity: Sulfathiazole sodium can react with strong acids or bases [].

UNII

PV16N742VM

Related CAS

72-14-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Irritant

Irritant

Other CAS

144-74-1

Wikipedia

Sulfathiazole sodium

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-2-thiazolyl-, sodium salt (1:1): INACTIVE

Dates

Modify: 2023-09-13
[1]. Perez, S., P. Eichhorn, and D.S. Aga, Evaluating the biodegradability of sulfamethazine, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment. Environ Toxicol Chem, 2005. 24(6): p. 1361-7.
[2]. Haller, M.Y., et al., Quantification of veterinary antibiotics (sulfonamides and trimethoprim) in animal manure by liquid chromatography-mass spectrometry. J Chromatogr A, 2002. 952(1-2): p. 111-20.
[3]. Kahle, M. and C. Stamm, Time and pH-dependent sorption of the veterinary antimicrobial sulfathiazole to clay minerals and ferrihydrite. Chemosphere, 2007. 68(7): p. 1224-31.

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